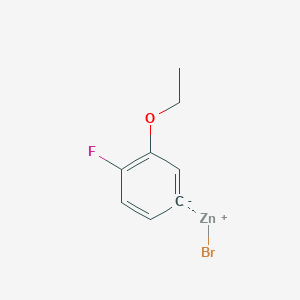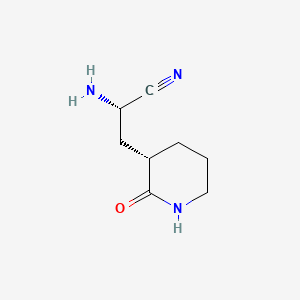
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile is a chiral compound with significant relevance in various scientific fields. It is known for its role as an impurity in the synthesis of Nirmatrelvir, a protease inhibitor used in antiviral treatments .
Méthodes De Préparation
The synthesis of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile can be achieved through chemoenzymatic processes. These processes involve the stereoselective preparation of the compound, ensuring the correct chiral configuration. The reaction conditions typically include the use of specific enzymes and catalysts to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile involves its interaction with specific molecular targets. In the context of antiviral research, it may interact with viral proteases, inhibiting their activity and preventing viral replication. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile can be compared with other similar compounds, such as:
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile: This compound is closely related and also used in the synthesis of Nirmatrelvir.
(2S)-2-[(S)-cyclopentanesulfinyl]propanenitrile: Another chiral compound with similar structural features.
(S)-3-(Tosylamino)-3-(diethoxyphosphinyl)propanenitrile: A compound with different functional groups but similar applications in synthetic chemistry.
The uniqueness of this compound lies in its specific chiral configuration and its role in antiviral drug synthesis, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanenitrile |
InChI |
InChI=1S/C8H13N3O/c9-5-7(10)4-6-2-1-3-11-8(6)12/h6-7H,1-4,10H2,(H,11,12)/t6-,7-/m0/s1 |
Clé InChI |
HCCDJLBCPGXXOT-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H](C(=O)NC1)C[C@@H](C#N)N |
SMILES canonique |
C1CC(C(=O)NC1)CC(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


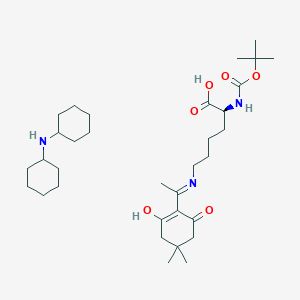
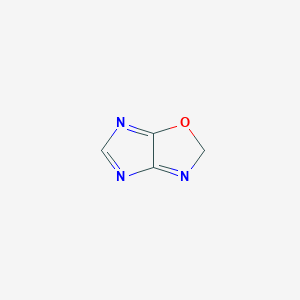
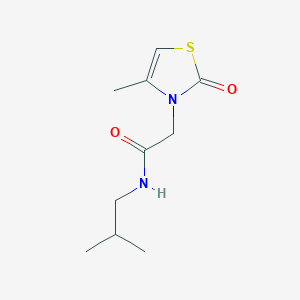

![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)


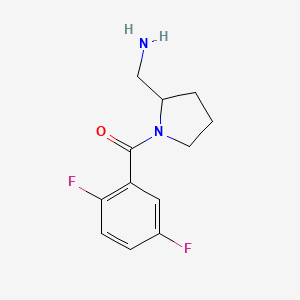
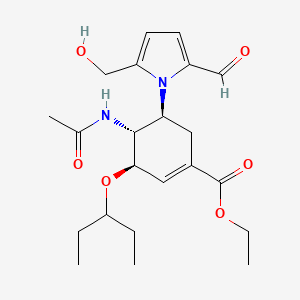
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
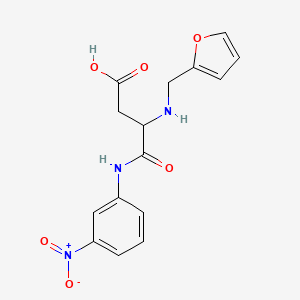
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
